molecular formula C5H13Br2N B2786097 1-Bromo-3-methylbutan-2-amine;hydrobromide CAS No. 15218-08-3

1-Bromo-3-methylbutan-2-amine;hydrobromide

Cat. No. B2786097
CAS RN: 15218-08-3
M. Wt: 246.974
InChI Key: WBHGCVPZVGJMTL-UHFFFAOYSA-N
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Description

1-Bromo-3-methylbutan-2-amine hydrobromide is an organic compound with the CAS Number: 15218-08-3 . It has a molecular weight of 246.97 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for 1-Bromo-3-methylbutan-2-amine hydrobromide is 1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Bromo-3-methylbutan-2-amine hydrobromide is a powder that is stored at room temperature . It has a melting point range of 211-216 degrees .

Scientific Research Applications

CO2 Capture

A study demonstrated the use of a room temperature ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for CO2 capture. This liquid sequesters CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates, Mayton, Ntai, & Davis, 2002).

Photobromination Studies

Research on the photobromination of related compounds, such as (+)-1-cyano-2-methylbutane, using molecular bromine under various conditions, yielded monobrominated products. This study provides insights into the bromination process and its products (Tanner, Ruo, & Blackburn, 1974).

Synthesis and Purification

A method for synthesizing 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from related compounds has been developed. This process involves fractional vacuum sublimation for purification, resulting in high purity and yield (Bach & Bridges, 1982).

Reaction with Secondary Amines

1-Chloro(bromo)-2,3-epoxybutanes react with secondary amines, leading to amino derivatives. These derivatives undergo isomerization to amino ketones, offering a pathway for synthesizing various compounds (Gevorkyan, Kazaryan, & Avakyan, 1983).

Conformational Analysis

(S)-(+)-1-bromo-2-methylbutane was analyzed using vibrational circular dichroism, revealing that it exists in several conformations. This study contributes to understanding the structural and conformational properties of related bromoalkanes (Wang, Polavarapu, Longhi, Abbate, & Catellani, 2002).

Amination Catalysis

A palladium-Xantphos complex was used to catalyze the amination of polyhalopyridines. This process demonstrates high chemoselectivity and efficiency, contributing to the development of amination techniques (Ji, Li, & Bunnelle, 2003).

Solubility Studies

The enthalpies of solution of 2-bromo-2-methylbutane in various alcohols were measured, providing valuable data on the solubility and interaction of bromoalkanes with different solvents (Albuquerque, Moita, Simões, & Gonçalves, 1998).

Applications in Fluorescent Probing

A pH fluorescent probe based on dansyl derivative was synthesized using 4-bromobutan-1-amine hydrobromide. This probe is effective in detecting pH variations in acidic aqueous media and has applications in cell imaging (Liu, Wang, Zhao, & Xu, 2021).

Amination under High Pressure

The amination of 1-bromobutane in aqueous ammonia was studied under high temperature and pressure, yielding n-butylamine and di-n-butylamine. This research contributes to the understanding of high-pressure amination processes (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-methylbutan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHGCVPZVGJMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methylbutan-2-amine hydrobromide

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